1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone
Overview
Description
The compound "1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone" is not directly mentioned in the provided papers. However, the papers do discuss various related fluorinated aromatic compounds and their synthesis, properties, and applications. These compounds are characterized by the presence of fluorine atoms or trifluoromethyl groups, which can significantly alter the physical and chemical properties of the molecules .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the use of trifluoromethyl-substituted intermediates. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with a phenyl ether, followed by reduction . Similarly, the synthesis of other fluorinated compounds, such as bis(phosphino)benzenes, involves nucleophilic substitution reactions with fluorinated aromatic compounds . These methods highlight the importance of careful selection of starting materials and catalysts to achieve the desired fluorinated structures.
Molecular Structure Analysis
The molecular structures of fluorinated compounds are often investigated using spectroscopic methods and X-ray crystallography. For example, the molecular structure of a bis(phosphino)benzene derivative was confirmed by 19F NMR spectroscopy and X-ray crystallography, which revealed large bond angles around the phosphorus atoms . The crystal structure of a synthesized oxime was also determined, showing the formation of a two-dimensional and three-dimensional supramolecular framework .
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions. For instance, a fluorinated phenylboronic acid was found to be an effective catalyst for dehydrative amidation between carboxylic acids and amines . The presence of fluorine atoms can influence the reactivity and selectivity of these compounds in chemical transformations.
Physical and Chemical Properties Analysis
The introduction of fluorine atoms or trifluoromethyl groups into aromatic compounds can lead to improved solubility in polar organic solvents, enhanced thermal stability, and outstanding mechanical properties . For example, fluorinated polyimides synthesized from a trifluoromethyl-substituted bis(ether amine) monomer exhibited high solubility, low dielectric constants, and good thermal stability . These properties make fluorinated aromatic compounds suitable for various applications, including materials science and catalysis.
Scientific Research Applications
1. Application in Medicinal Chemistry
- Summary of Application : This compound has been used in the synthesis of 1,3,4-Oxadiazoles derivatives, which have been studied as potential candidates for anti-cancer and anti-diabetic agents .
- Methods of Application : The compounds were synthesized through a multistep reaction sequence. The process involved the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases. Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .
- Results or Outcomes : The newly synthesized compounds were investigated for their anti-cancer and anti-diabetic properties. Molecular docking experiments were performed to examine the dynamic behavior of the candidates at the binding site of the protein, followed by a molecular dynamic simulation .
2. Application in Synthesis of Flecainide Intermediate
Safety And Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O3/c1-7(19)9-4-8(20-5-11(13,14)15)2-3-10(9)21-6-12(16,17)18/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKRFIGOPWVJGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30998103 | |
Record name | 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30998103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone | |
CAS RN |
76784-40-2 | |
Record name | 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76784-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076784402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30998103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]ethanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H7MC2MDD7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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